molecular formula C25H19N3O2 B2740412 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1798465-37-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B2740412
CAS No.: 1798465-37-8
M. Wt: 393.446
InChI Key: UIQMISJAMCGSMA-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the imidazo[1,2-a]pyridine core and a phenylboronic acid.

    Formation of the acetamide linkage: This can be done through an amide coupling reaction using an appropriate acylating agent.

    Attachment of the naphthalen-1-yloxy group: This step may involve an etherification reaction between the acetamide intermediate and a naphthalen-1-ol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)ethanamide: A similar compound with a slightly different acetamide linkage.

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)propionamide: Another analog with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to its specific combination of aromatic rings and functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-25(17-30-23-13-7-9-18-8-1-2-10-19(18)23)27-21-12-4-3-11-20(21)22-16-28-15-6-5-14-24(28)26-22/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMISJAMCGSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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